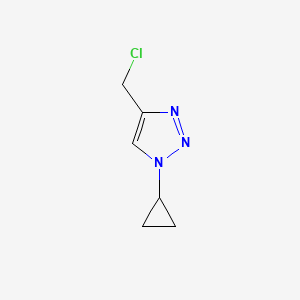

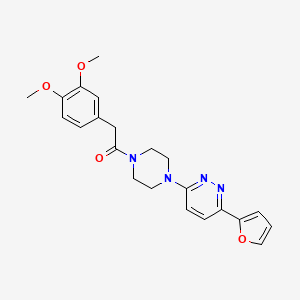

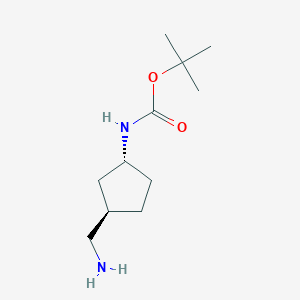

2-(4-chlorophenoxy)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetamide derivatives, including structures similar to "2-(4-chlorophenoxy)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide," are of significant interest in the field of medicinal chemistry due to their potential biological activities. Research in this area focuses on the synthesis, characterization, and evaluation of these compounds for various applications, excluding drug use and dosage considerations.

Synthesis Analysis

The synthesis of similar N-phenyl acetamide compounds involves reactions between chlorophenol and N-phenyl dichloroacetamide, prepared from dichloroacetyl chloride and aniline, using tetrahydrofuran (THF) as the solvent in the presence of anhydrous potassium carbonate. The optimization of reaction conditions such as temperature, time, and reactant ratio plays a crucial role in maximizing yields (Tao Jian-wei, 2009).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including chlorophenyl and pyrrolidinyl groups, is often characterized using crystallography. These structures reveal intricate details about molecular conformation, hydrogen bonding, and intermolecular interactions, crucial for understanding their chemical behavior and potential biological activity (B. Narayana et al., 2016).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, including oxidative cyclizations and reactions with carbonyl compounds, leading to the formation of structurally diverse and potentially biologically active compounds. These reactions are influenced by factors like the choice of oxidant and reaction conditions, which determine the types and yields of products formed (Sylvie L. Pailloux et al., 2007).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting points, and crystalline structure, are closely related to their molecular structure. These properties are essential for understanding the compound's behavior in different environments and potential applications. Studies often involve detailed crystallography to elucidate the arrangement and interactions within the crystal lattice (K. Saravanan et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of acetamide derivatives are influenced by their functional groups and molecular structure. Investigations into these properties include studies on the compound's reactivity towards various chemical reagents, stability under different conditions, and interactions with biological targets. Such analyses are crucial for the development of new compounds with desired biological activities (P. Jansukra et al., 2021).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Antibacterial Agents : Compounds similar to "2-(4-chlorophenoxy)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide" have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria, showing moderate to good activity. QSAR studies highlight the structural and physicochemical parameters influencing their activity (Desai et al., 2008).

Oxidation Reactions : Research on olefins with α-cyanoacetamide in the presence of manganese(III) acetate has led to the formation of various compounds, including 2-butenamides and 2-buten-4-olides. These findings contribute to the understanding of oxidation processes and the synthesis of novel compounds (Sato et al., 1987).

Supramolecular Assembly : Studies on similar chlorophenyl compounds have explored the role of hydrogen bonds in forming three-dimensional architectures, offering insights into molecular assembly and potential applications in material science (Hazra et al., 2014).

Vibrational Spectroscopic Analysis : The vibrational signatures of related compounds have been characterized using Raman and Fourier transform infrared spectroscopy, supporting the understanding of molecular vibrations and their impact on chemical properties (Jenepha Mary et al., 2022).

Pharmaceutical Research

- Molecular Docking and Anti-inflammatory Drugs : Research into indole acetamide derivatives has shown potential anti-inflammatory activity through in silico modeling, targeting cyclooxygenase domains. This suggests applications in developing new anti-inflammatory drugs (Al-Ostoot et al., 2020).

Materials Science

- Controlled-Release Herbicides : Research on derivatives of phenoxyacetamide as potential pesticides has been conducted, providing new insights into the design of controlled-release formulations for agricultural applications (Olszewska et al., 2011).

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c19-13-3-9-16(10-4-13)24-12-17(22)20-14-5-7-15(8-6-14)21-11-1-2-18(21)23/h3-10H,1-2,11-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWGJMUYZPBYJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2495305.png)

![2-[(3S,4S)-4-(Carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2495311.png)

![3-[3-(Formyloxy)-2,2-bis[(formyloxy)methyl]propoxy]-2,2-bis[(formyloxy)methyl]propyl formate](/img/structure/B2495312.png)

![2,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2495314.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2495315.png)

![1-Cyclohexyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2495323.png)